molecular formula C8H12ClNO B2956117 3-(Aminomethyl)-5-methylphenol hydrochloride CAS No. 2089334-16-5

3-(Aminomethyl)-5-methylphenol hydrochloride

Cat. No.: B2956117
CAS No.: 2089334-16-5
M. Wt: 173.64
InChI Key: FMFUCCFOYDWHKL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methylphenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride typically involves the reaction of 3-(Aminomethyl)-5-methylphenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: 3-(Aminomethyl)-5-methylphenol

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methylphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-(Aminomethyl)-5-methylphenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenol hydrochloride
  • 5-Methyl-2-aminophenol hydrochloride
  • 3-(Aminomethyl)-4-methylphenol hydrochloride

Uniqueness

3-(Aminomethyl)-5-methylphenol hydrochloride is unique due to the specific positioning of the aminomethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

3-(aminomethyl)-5-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFUCCFOYDWHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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